molecular formula C13H11FO2 B6373094 2-Fluoro-4-(4-hydroxymethylphenyl)phenol CAS No. 1261949-71-6

2-Fluoro-4-(4-hydroxymethylphenyl)phenol

Cat. No.: B6373094
CAS No.: 1261949-71-6
M. Wt: 218.22 g/mol
InChI Key: SKHOZIINAHHIBK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 2-position and a hydroxymethyl group at the 4-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-hydroxymethylphenyl)phenol typically involves the fluorination of a suitable precursor, followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 2-fluorophenol with formaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2-Fluoro-4-(4-carboxyphenyl)phenol.

    Reduction: 2-Fluoro-4-phenylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(4-hydroxymethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(hydroxymethyl)phenol
  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-(4-methylphenyl)phenol

Uniqueness

2-Fluoro-4-(4-hydroxymethylphenyl)phenol is unique due to the specific positioning of the fluorine atom and hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-fluoro-4-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHOZIINAHHIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684145
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-71-6
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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